Z-Asp-Met-OH

Description

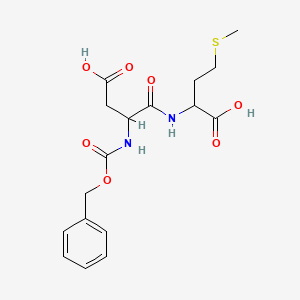

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O7S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24) |

InChI Key |

FYSQBJYJNOXEDS-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Strategic Approaches in Z-Protected Dipeptide Synthesis

The creation of Z-protected dipeptides such as Z-Asp-Met-OH can be accomplished through several distinct synthetic philosophies. Each approach offers a unique set of advantages and challenges, and the selection of a particular method often depends on the desired scale of production, purity requirements, and the specific characteristics of the amino acid residues involved.

Chemo-Enzymatic Synthesis Protocols for this compound and Analogues

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes for peptide bond formation, often under mild reaction conditions, thereby minimizing side reactions like racemization. google.com This approach combines chemical synthesis for the preparation of protected amino acid precursors with enzymatic catalysis for the coupling step. researchgate.net

In a typical chemo-enzymatic protocol applicable to this compound, a Z-protected aspartic acid derivative (the acyl donor) is coupled with a methionine ester (the acyl acceptor) in the presence of a suitable protease, such as alcalase or thermolysin, in a controlled environment. nih.govnih.gov For instance, research on the synthesis of a precursor tripeptide, Z-Asp-Val-Tyr-OH, demonstrated the successful enzymatic linkage of Z-Asp-OMe to the dipeptide Val-Tyr-OH using alcalase in a water-organic cosolvent system. nih.gov The reaction conditions, including pH, temperature, and solvent composition, are optimized to favor synthesis over hydrolysis, driving the reaction toward the formation of the desired dipeptide. nih.gov L-amino acid ligase (Lal) is another class of enzyme that can synthesize dipeptides from unprotected L-amino acids, highlighting the potential for greener production methods. nii.ac.jp

| Parameter | Optimized Condition for Z-Asp-Val-Tyr-OH Synthesis nih.gov |

| Enzyme | Alcalase |

| pH | 10.0 |

| Temperature | 35°C |

| Solvent System | Acetonitrile/Na₂CO₃-NaHCO₃ buffer (85:15, v/v) |

| Reaction Time | 2.5 hours |

| Achieved Yield | >70% |

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Production

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide synthesis, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.comnih.gov While SPPS is typically used for longer peptides, it can be adapted for the production of short, N-terminally protected dipeptides like this compound.

The most common adaptation involves a standard Fmoc/tBu solid-phase strategy for assembling the peptide chain, followed by the introduction of the Z-group at the final step. researchgate.net The synthesis would proceed as follows:

The C-terminal amino acid (Methionine) is anchored to a suitable resin.

The dipeptide is assembled using Fmoc-protected amino acids (Fmoc-Asp(OR)-OH, where OR is a side-chain protecting group).

After the final coupling and removal of the N-terminal Fmoc group, the free N-terminus is reacted with a benzyloxycarbonylating agent, such as benzyl (B1604629) chloroformate (Cbz-Cl), to introduce the Z-group. researchgate.net

Finally, the Z-protected dipeptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups. researchgate.net The Z-group is generally stable to the trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-SPPS. researchgate.net

Alternatively, the last coupling step can be performed using a Cbz-protected amino acid, such as Z-Asp(OR)-OH, directly onto the resin-bound methionine. researchgate.net

Solution-Phase Synthesis Techniques for this compound

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method where all reactants are dissolved in a suitable solvent. bachem.combachem.com This technique is well-suited for the large-scale production of short peptides like this compound. bachem.com The general process involves four main steps: protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and deprotection of the terminal group for the next coupling step. researchgate.net

For this compound, the synthesis would typically involve the coupling of a Z-protected aspartic acid derivative, where the side-chain carboxyl group is also protected (e.g., as a benzyl or t-butyl ester), with a methionine ester (e.g., methyl or ethyl ester). The carboxyl group of the Z-Asp(OR)-OH is activated using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P®), to facilitate the formation of the amide bond. nih.govmdpi.com Following the coupling reaction, the resulting protected dipeptide ester (Z-Asp(OR)-Met-OR') is isolated and purified. The ester groups are then selectively removed, typically by saponification or acidolysis, to yield the final product, this compound. The use of soluble tags in some LPPS methods can simplify the purification process by allowing for precipitation and filtration of the product. bachem.com

Chemical Protection and Deprotection Strategies for this compound Components

The successful synthesis of this compound is contingent upon the judicious use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. iris-biotech.de An orthogonal protection scheme is crucial, allowing for the selective removal of specific protecting groups while others remain intact. iris-biotech.de

N-Terminal Benzyloxycarbonyl (Z-) Protection and Cleavage

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. bachem.comtotal-synthesis.com Introduced by Bergmann and Zervas, it played a pivotal role in the development of controlled peptide chemistry. nih.govtotal-synthesis.com The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com

The Z-group is stable under the basic conditions used for Fmoc group removal and the acidic conditions used for Boc group removal, making it a valuable component of orthogonal protection strategies. researchgate.netbachem.com

Cleavage of the Z-group is most commonly achieved through:

Hydrogenolysis: This method involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. bachem.comtotal-synthesis.com

Strong Acids: The Z-group can also be removed by treatment with strong acids such as hydrobromic acid (HBr) in acetic acid or anhydrous hydrogen fluoride (HF). bachem.com

| Cleavage Method | Reagents | Byproducts |

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ |

| Strong Acid | HBr in Acetic Acid | Benzyl bromide |

Side-Chain Protection of Aspartate and Methionine Residues

Protecting the side chains of aspartic acid and methionine is critical to prevent undesirable reactions during peptide synthesis.

Aspartate Side-Chain Protection: The β-carboxyl group of aspartic acid is highly susceptible to forming a cyclic aspartimide intermediate, especially during the base-catalyzed Fmoc deprotection step in SPPS. iris-biotech.denih.gov This side reaction can lead to racemization and the formation of β-peptides, complicating purification and reducing the yield of the desired product. iris-biotech.deresearchgate.net

To mitigate this, the side chain is protected, commonly as an ester. The choice of ester is crucial; bulky protecting groups are often employed to sterically hinder the cyclization reaction. iris-biotech.de Common protecting groups for the aspartate side chain include:

tert-Butyl (tBu) ester: Widely used in Fmoc-SPPS, it is cleaved by strong acids like TFA. iris-biotech.de

Benzyl (Bzl) ester: Used in both Boc and Fmoc chemistry, it is removed by hydrogenolysis or strong acids. peptide.com

Bulky trialkylcarbinol-based esters: These provide enhanced protection against aspartimide formation compared to the standard OtBu group. iris-biotech.de

Methionine Side-Chain Protection: The thioether side chain of methionine is susceptible to oxidation, which can convert it to methionine sulfoxide (B87167). biotage.compeptide.com This oxidation can occur during synthesis or cleavage. peptide.comoup.com In many synthetic strategies, particularly Fmoc/tBu SPPS, the methionine side chain is often left unprotected. biotage.comoup.com

However, precautions are necessary to prevent oxidation. This can include:

Adding Scavengers: During cleavage, scavengers such as dimethylsulfide (DMS) can be added to the cleavage cocktail to prevent oxidation. peptide.com

Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine after the synthesis is complete. peptide.comthermofisher.com

Using Methionine Sulfoxide as a Protecting Group: In some cases, Boc-Met(O)-OH is intentionally used in synthesis. The sulfoxide acts as a protecting group and is reduced back to methionine in a final step. peptide.compeptide.com

Peptide Bond Formation and Coupling Reagents for Asp-Met Dipeptide

The formation of the peptide bond between the carboxyl group of Z-aspartic acid and the amino group of methionine is the central step in the synthesis of this compound. This can be achieved through either enzymatic or chemical methods.

Enzymatic Catalysis in Aspartyl-Methionyl Bond Formation (e.g., Using Endopeptidases)

Enzymatic peptide synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced side reactions. Endopeptidases, such as alcalase, have been successfully employed for the synthesis of Z-Asp-containing peptides. nih.gov The synthesis of a precursor tripeptide, Z-Asp-Val-Tyr-OH, provides a relevant model for the enzymatic synthesis of this compound. nih.gov In this chemo-enzymatic method, the linkage of the Z-Asp-OMe to the dipeptide Val-Tyr-OH was catalyzed by alcalase in a water-organic cosolvent system. nih.gov The yield of the desired peptide is highly dependent on the reaction conditions.

Chemical Coupling Agents and Activated Ester Methods for this compound Synthesis

Chemical coupling agents are widely used to activate the carboxylic acid group of Z-aspartic acid, facilitating its reaction with the amino group of methionine. These reagents can be broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.comuniurb.it

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are cost-effective and commonly used. However, they can lead to the formation of byproducts that are difficult to remove and may cause racemization. americanpeptidesociety.org

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency and rapid reaction times. peptide.com

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly efficient and can minimize racemization, especially when used with additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). peptide.comuni-kiel.de

The choice of coupling reagent can significantly impact the yield and purity of the final this compound product. A comparison of commonly used coupling reagents is presented below:

| Coupling Reagent Class | Examples | Advantages | Disadvantages | Reference |

| Carbodiimides | DCC, DIC | Cost-effective | Byproduct formation, potential for racemization | americanpeptidesociety.org |

| Phosphonium Salts | PyBOP | High efficiency, rapid reactions | Byproducts can be hazardous | peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | High efficiency, low racemization | Can be more expensive | peptide.comuniurb.it |

Optimization of Reaction Parameters for this compound Synthesis

The yield and purity of this compound are critically influenced by various reaction parameters. Optimization of these parameters is essential for developing an efficient and scalable synthetic process.

Influence of Solvent Systems and Aqueous/Organic Cosolvents

In enzymatic peptide synthesis, the choice of solvent is crucial. The use of aqueous-organic cosolvent systems can enhance the solubility of the reactants and shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.govnih.gov In the synthesis of the Z-Asp-Val-Tyr-OH tripeptide, various organic solvents were investigated, with acetonitrile proving to be highly effective. nih.gov The water content in the system is also a critical parameter that needs to be carefully controlled. nih.gov

The following table, based on the synthesis of a Z-Asp-containing tripeptide, illustrates the effect of different organic cosolvents on the reaction yield. nih.gov

| Organic Cosolvent (85% v/v) | Yield of Z-Asp-Val-Tyr-OH (%) |

| Acetonitrile | >70 |

| N,N-Dimethylformamide (DMF) | ~60 |

| Acetone | ~50 |

| Tetrahydrofuran (THF) | ~40 |

| Dioxane | ~30 |

| Methanol | ~20 |

Effects of pH and Temperature on this compound Yield and Purity

Both pH and temperature have a profound impact on the rate and efficiency of enzymatic reactions. Enzymes exhibit optimal activity within a specific pH and temperature range. redalyc.org For the alcalase-catalyzed synthesis of Z-Asp-Val-Tyr-OH, the optimal pH was found to be 10.0. nih.gov Deviations from the optimal pH can lead to a significant decrease in enzyme activity and, consequently, a lower product yield.

Temperature also plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and degradation of the product. The optimal temperature for the synthesis of the Z-Asp-containing tripeptide was determined to be 35°C. nih.gov

The tables below, derived from the study on Z-Asp-Val-Tyr-OH synthesis, demonstrate the influence of pH and temperature on the product yield. nih.gov

Effect of pH on the Yield of Z-Asp-Val-Tyr-OH

| pH | Relative Yield (%) |

| 8.0 | 50 |

| 9.0 | 85 |

| 10.0 | 100 |

| 11.0 | 70 |

| 12.0 | 40 |

Effect of Temperature on the Yield of Z-Asp-Val-Tyr-OH

| Temperature (°C) | Relative Yield (%) |

| 25 | 75 |

| 30 | 90 |

| 35 | 100 |

| 40 | 80 |

| 45 | 60 |

Kinetic Control and Thermodynamic Considerations in this compound Synthesis

The synthesis of N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (this compound) involves the formation of a peptide bond between the α-carboxyl group of N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH) and the amino group of L-methionine. In this process, the principles of kinetic versus thermodynamic control dictate the product distribution, particularly concerning common side reactions in peptide chemistry. wikipedia.org A kinetically controlled reaction favors the product that is formed fastest, which occurs via the reaction pathway with the lowest activation energy. youtube.comlibretexts.org Conversely, a thermodynamically controlled reaction yields the most stable product, which may not be the fastest to form as its reaction pathway often has a higher activation energy. wikipedia.orglibretexts.org

In the context of this compound synthesis, the desired product is the thermodynamically stable α-dipeptide, where the peptide bond forms at the α-carboxyl group of the aspartic acid residue while retaining the natural L-stereochemistry of both amino acids. However, several kinetically favored side products can arise, primarily due to the reactivity of the aspartic acid side chain and the potential for racemization.

Key Competing Reactions:

Aspartimide Formation: This is a significant side reaction where the side-chain carboxyl group of the aspartic acid residue attacks the activated α-carbonyl, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. This reaction is often kinetically favored, particularly under basic conditions or with repeated exposure to bases like piperidine in solid-phase synthesis. sigmaaldrich.com The aspartimide intermediate is unstable and can subsequently be hydrolyzed to yield not only the desired α-peptide but also the isomeric β-peptide (Z-Asp(β-Met)-OH), where methionine is linked to the side-chain carboxyl group. Ring-opening of the aspartimide can also lead to racemization at the α-carbon of the aspartic acid residue. nih.gov

Racemization: The activation of the Z-Asp-OH carboxyl group for peptide coupling increases the acidity of its α-proton. Under certain conditions, particularly with strong bases or extended reaction times, this can lead to epimerization, resulting in the formation of the diastereomeric product, N-Benzyloxycarbonyl-D-Aspartyl-L-Methionine. While enantiomers have the same Gibbs free energy, the formation of diastereomers represents a distinct product distribution that can be influenced by kinetic factors. wikipedia.org

The reaction conditions—such as temperature, solvent, choice of coupling reagent, and base—are critical in navigating the energy landscape of these competing pathways. Low temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product. youtube.com Therefore, to maximize the yield of the desired this compound, conditions must be carefully optimized to minimize the formation of the kinetically favored but thermodynamically less stable aspartimide intermediate and prevent racemization.

The following interactive table illustrates how reaction parameters can influence the product ratio in a typical peptide coupling reaction to form this compound.

| Product | Description | Control Type | Estimated Yield (%) |

|---|---|---|---|

| This compound (α-peptide) | Desired, most stable product | Thermodynamic | 85 |

| Aspartimide-derived byproducts (β-peptide, racemized products) | Kinetically favored side products | Kinetic | 15 |

Considerations for Scalable Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to scalable, industrial production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, purity, and sustainability. The methodologies that are optimal for small-scale synthesis may not be suitable for large-scale manufacturing. elte.hu

Key Considerations for Scale-Up:

Synthesis Strategy (Solid-Phase vs. Liquid-Phase):

Solid-Phase Peptide Synthesis (SPPS): Widely used in laboratory settings for its ease of automation and purification, as excess reagents are simply washed away. bachem.com However, for a short dipeptide like this compound, SPPS can be less cost-effective on a large scale due to the high cost of resins and the large volumes of solvents required for washing steps. rsc.org

Liquid-Phase Peptide Synthesis (LPPS): Often the preferred method for the industrial production of short peptides. chempep.com LPPS involves carrying out the reaction in a solvent and isolating the product after each step, typically through crystallization. This method is more amenable to traditional chemical plant infrastructure, uses less expensive starting materials (no resin), and can generate less waste, making it economically advantageous for bulk production. aist.go.jpbachem.com

Process Control and Optimization: Precise control over reaction parameters such as temperature, concentration, and reaction time is vital to maximize yield and minimize side-product formation. elte.hu The heat transfer characteristics of large reactors differ significantly from laboratory glassware, necessitating careful process engineering to maintain optimal temperature control and prevent localized overheating that could promote side reactions.

Downstream Processing and Purification: The purification of the final product is a major bottleneck in large-scale peptide production. While laboratory-scale purification often relies on chromatography, this can be prohibitively expensive and time-consuming for industrial volumes. The ideal scalable process for this compound would involve developing a robust crystallization method to isolate the product in high purity, which is significantly more economical than chromatographic purification. bachem.com

The following table summarizes the key differences in considerations for lab-scale versus industrial-scale production of this compound.

| Feature | Lab-Scale Synthesis | Considerations for Scalable Production |

| Primary Method | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Purification | Preparative HPLC | Crystallization, Extraction |

| Cost Focus | Speed and ease of synthesis | Raw material cost, process efficiency, throughput |

| Waste Generation | High solvent-to-product ratio | Minimized waste, solvent recycling, high PMI |

| Process Control | Manual or semi-automated | Fully automated with in-process controls |

| Key Challenge | Achieving high purity for research | Cost-effective purification, process robustness |

Enzymatic Interactions and Substrate Specificity of N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Investigation of Peptidase and Protease Substrate Activity

N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (Z-Asp-Met-OH) is a synthetic dipeptide derivative whose structure suggests its potential as a substrate for specific classes of peptidases. The defining characteristic of this molecule in the context of enzymatic interactions is the presence of an L-Aspartic acid (Asp) residue at its N-terminus, which is protected by a benzyloxycarbonyl (Z) group. This Asp residue makes it a candidate for recognition by aspartyl-directed peptidases, a group of enzymes that exhibit specificity for aspartic acid at or near the cleavage site. nih.govnih.govresearchgate.net

Aspartyl aminopeptidases, for example, are a class of metalloproteases that catalyze the removal of amino acids from the N-terminus of peptides, showing a distinct preference for substrates with an N-terminal aspartic or glutamic acid. nih.govnih.govresearchgate.net Human aspartyl aminopeptidase (B13392206) (DNPEP) is a well-characterized member of this family, known to play roles in peptide metabolism and the regulation of the renin-angiotensin system. nih.govnih.gov Structural studies of DNPEP reveal a substrate specificity pocket that uses positively charged and polar residues, such as lysine (B10760008) and histidine, to form favorable electrostatic interactions with the acidic side chain of an N-terminal aspartate residue. nih.gov While the N-terminal benzyloxycarbonyl group of this compound would block the free amine typically required for aminopeptidase activity, the core aspartyl residue presents a key recognition feature.

Other aspartyl-directed enzymes, such as aspartic endopeptidases, cleave peptide bonds adjacent to aspartate residues within a peptide chain. wikipedia.org These enzymes, which include pepsin and cathepsins, are optimally active at acidic pH and utilize two conserved aspartate residues in their active site to catalyze hydrolysis via a general acid-base mechanism. wikipedia.org The specificity of these proteases is often directed toward dipeptide bonds with hydrophobic residues. wikipedia.org The potential for this compound to act as a substrate would depend on the specific enzyme's tolerance for the N-terminal blocking group and its recognition requirements surrounding the scissile bond.

In the standard nomenclature for protease-substrate interactions established by Schechter and Berger, the amino acid residues of a substrate are labeled Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the scissile bond is between the P1 and P1' residues. For the dipeptide this compound, enzymatic cleavage of the peptide bond would position Aspartic acid as the P1 residue and Methionine as the P1' residue. The characteristics of the amino acid at the P1' position are critical for determining the rate and specificity of enzymatic cleavage. nih.govnih.gov

The side chain of the P1' residue fits into a corresponding S1' binding pocket on the enzyme, and the compatibility of this interaction significantly influences substrate recognition. Methionine possesses a flexible, unbranched, and hydrophobic side chain containing a thioether group. This structure allows it to be accommodated by a variety of S1' pockets.

For instance, Methionine Aminopeptidases (MetAPs) are enzymes that specifically remove N-terminal methionine from nascent polypeptide chains. nih.govyoutube.com Their specificity is dictated by the P1' residue immediately following the initial Met. MetAPs strongly prefer P1' residues with small side chains, such as glycine, alanine, serine, and valine, for efficient cleavage. nih.gov While this compound is not a substrate for N-terminal methionine removal, the principles of MetAP specificity highlight the critical role of the P1' position in enzymatic activity. The larger size of the Asp side chain in the P1 position of this compound, relative to the small residues preferred by MetAPs in the P1' position, illustrates how residue identity governs enzyme-substrate pairing. The dynamics and conformational flexibility of both the substrate and the enzyme's active site are crucial factors in achieving a catalytically competent binding mode. nih.gov

Caspase System: Caspases are a family of cysteine-aspartyl proteases that are central mediators of apoptosis (programmed cell death) and inflammation. nih.govbio-techne.comumass.edu A defining characteristic of caspases is their stringent specificity for cleaving protein substrates C-terminal to an aspartic acid residue (the P1 position). umass.edunih.govresearchgate.net This makes this compound, with its P1 aspartate, a potential substrate for caspase activity.

However, caspase specificity is further refined by the amino acid residues in the P4, P3, and P2 positions. pnas.orgnih.gov For example, the executioner caspase-3 has a well-established preference for the tetrapeptide motif Asp-Glu-Val-Asp (DEVD), while the initiator caspase-9 prefers a Leu-Glu-His-Asp (LEHD) motif. umass.edu As a simple dipeptide with a bulky N-terminal blocking group, this compound lacks the extended P4-P2 sequence that typically governs high-affinity binding and efficient cleavage by caspases. sigmaaldrich.com While it may serve as a minimal substrate, its interaction is likely to be much less efficient than that of optimized tetrapeptide substrates. pnas.orgresearchgate.net

| Caspase | Type | Preferred P4-P1 Cleavage Motif |

|---|---|---|

| Caspase-1 | Inflammatory | (W/Y)EHD |

| Caspase-3 | Executioner | DEVD |

| Caspase-4 | Inflammatory | LEVD |

| Caspase-7 | Executioner | DEVD |

| Caspase-8 | Initiator | (L/I)ETD |

| Caspase-9 | Initiator | LEHD |

Proteasome System: The 26S proteasome is a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, thereby regulating numerous cellular processes. wikipedia.org Substrate recognition by the proteasome is a highly regulated process with specific requirements that this compound does not meet. nih.govresearchgate.net

The primary pathway for targeting proteins to the proteasome involves their covalent modification with a polyubiquitin (B1169507) chain. wikipedia.orgportlandpress.com This ubiquitin tag is recognized by receptors on the 19S regulatory particle of the proteasome. portlandpress.comyoutube.com Furthermore, for degradation to proceed, the substrate must possess an unstructured or disordered initiation region that can be engaged by the proteasome's ATPase ring for unfolding and translocation into the 20S catalytic core. nih.govbiorxiv.org this compound is a small, protected dipeptide. It cannot be ubiquitinated and lacks the structural features necessary for recognition and processing by the 26S proteasome. Therefore, it is not considered a substrate for this degradation pathway. While the proteasome's catalytic core does possess peptidase activities, including caspase-like activity (cleavage after acidic residues), access to these active sites is tightly controlled and requires the unfolding and translocation of a larger polypeptide substrate. nih.gov

Characterization of Enzymatic Hydrolysis Mechanisms

The efficiency and specificity of an enzyme for a particular substrate, such as this compound, are quantitatively described by its kinetic parameters. These parameters are typically determined by measuring the initial reaction velocity (v) at various substrate concentrations ([S]) and fitting the data to the Michaelis-Menten equation.

The two key parameters derived from this analysis are:

Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the affinity between the enzyme and the substrate; a lower Km indicates a higher affinity.

Catalytic Constant (kcat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.

The ratio kcat/Km is referred to as the specificity constant or catalytic efficiency. It provides the most effective measure for comparing the preference of an enzyme for different substrates. A higher kcat/Km value signifies greater efficiency and specificity. acs.org

While specific kinetic data for the enzymatic cleavage of this compound are not extensively reported, a hypothetical analysis can illustrate how these parameters would define enzyme specificity. For an aspartyl-directed peptidase, one would expect a significantly lower Km and higher kcat/Km for this compound compared to a substrate lacking the P1 aspartate residue (e.g., Z-Ala-Met-OH). This difference would reflect the enzyme's specific recognition of the aspartyl side chain. The presence of unfavorable residues near the cleavage site, such as an adjacent acidic residue, has been shown in other systems to dramatically decrease the speed of enzymatic cleavage, highlighting the importance of the complete substrate sequence. acs.org

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| Aspartyl Peptidase (Hypothetical) | This compound | 0.5 | 10 | 20,000 |

| Z-Ala-Met-OH | 10.0 | 1 | 100 | |

| Non-Specific Peptidase (Hypothetical) | This compound | 5.0 | 2 | 400 |

| Z-Ala-Met-OH | 4.5 | 2.5 | 556 |

The enzymatic hydrolysis of this compound involves the cleavage of the single peptide (amide) bond linking the carboxyl group of the aspartic acid residue to the amino group of the methionine residue. This targeted cleavage results in the formation of two distinct products:

N-Benzyloxycarbonyl-L-Aspartic acid (Z-Asp-OH)

L-Methionine (Met-OH)

The identification and quantification of these proteolytic products are essential for confirming the enzymatic activity and for performing kinetic analyses. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). bham.ac.uknih.govacs.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for separating the substrate (this compound) from its hydrolysis products (Z-Asp-OH and L-Methionine). nih.gov The separation is based on the differential hydrophobicity of the molecules. The starting dipeptide and the Z-Asp-OH product, both containing the hydrophobic benzyloxycarbonyl group, will be retained longer on the nonpolar stationary phase compared to the more polar L-Methionine. By monitoring the elution profile with a UV detector (which can detect the aromatic Z-group), the disappearance of the substrate peak and the appearance of the Z-Asp-OH product peak can be tracked over time to determine the reaction rate.

Mass Spectrometry (MS): Mass spectrometry is used to unequivocally confirm the identity of the hydrolysis products by determining their precise mass-to-charge (m/z) ratio. nih.govmdpi.com Following separation by HPLC, the eluent can be directly coupled to a mass spectrometer (LC-MS). The expected products would be identified by their molecular weights: Z-Asp-OH (MW: 267.23 g/mol ) and L-Methionine (MW: 149.21 g/mol ). Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecules and obtain structural information, providing definitive confirmation of their identities. bham.ac.uknih.gov

Modulatory Effects of this compound on Enzyme Activity

The dipeptide N-Benzyloxycarbonyl-L-Aspartyl-L-Methionine (this compound), characterized by the presence of an N-terminal benzyloxycarbonyl protecting group, an aspartic acid residue, and a C-terminal methionine residue, presents a molecule of interest for potential interactions with various enzymes. The inherent properties of its constituent amino acids, aspartic acid and methionine, suggest that this compound could exhibit modulatory effects on enzyme activity, functioning as either an inhibitor or an activator. However, specific enzymatic targets and the nature of these interactions are subjects of ongoing scientific inquiry.

Exploration of this compound as an Enzyme Inhibitor or Activator

Currently, there is a notable lack of specific research detailing the direct role of this compound as either an enzyme inhibitor or activator. The scientific literature available does not provide conclusive evidence of its interaction with specific enzymes or the corresponding kinetic data. However, the structural components of the molecule allow for informed speculation on its potential activities.

The aspartic acid residue, with its acidic side chain, is frequently involved in the active sites of enzymes, participating in catalytic mechanisms and substrate binding. mdpi.com Consequently, a dipeptide containing aspartic acid could potentially act as a competitive inhibitor for enzymes that recognize aspartate or structurally similar substrates.

Further empirical studies, including enzyme kinetic assays and binding studies, are necessary to elucidate the specific modulatory effects of this compound on enzyme activity. The following table summarizes hypothetical interactions based on the structural features of this compound:

| Enzyme Class | Potential Interaction of this compound | Rationale |

| Proteases | Competitive Inhibitor | The Asp-Met sequence could mimic a substrate cleavage site for certain proteases. |

| Kinases | Potential Modulator | The aspartic acid residue could interact with the active site, which often binds phosphorylated substrates. |

| Oxidoreductases | Potential Substrate/Modulator | The methionine residue is susceptible to oxidation and could interact with enzymes involved in redox reactions. |

This table presents potential interactions and requires experimental validation.

Structure-Activity Relationship (SAR) Studies for Designing Enzyme Modulators Based on the Asp-Met Motif

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, the principles of SAR can be applied to the Asp-Met motif to guide the design of novel enzyme modulators. SAR studies are crucial for understanding how chemical structure relates to biological activity, thereby enabling the rational design of more potent and selective molecules. nih.gov

For the Asp-Met dipeptide motif, key areas for structural modification and SAR exploration include:

N-Terminal Protection: The benzyloxycarbonyl (Z) group in this compound is a critical feature. Varying the nature of this protecting group (e.g., substituting it with other acyl groups or removing it entirely) would significantly impact the molecule's hydrophobicity, steric bulk, and ability to form hydrogen bonds, thereby altering its enzymatic interactions.

Amino Acid Modifications:

Aspartic Acid Residue: Modifications to the carboxylic acid side chain of aspartic acid, such as esterification or amidation, would alter its charge and hydrogen bonding capacity, which are often critical for binding to enzyme active sites.

Methionine Residue: The thioether group of methionine can be oxidized to sulfoxide (B87167) or sulfone, or the entire residue can be replaced with other amino acids (e.g., leucine, norleucine) to probe the importance of the sulfur atom and the side chain's hydrophobicity and size.

Peptide Backbone: Alterations to the peptide bond, such as N-methylation, can influence conformational flexibility and resistance to proteolytic degradation, potentially leading to modulators with improved pharmacokinetic properties.

A systematic exploration of these structural modifications would provide valuable data for constructing a comprehensive SAR model for Asp-Met-based enzyme modulators. The following table outlines potential structural modifications and their expected impact on activity:

| Structural Modification | Rationale for Activity Change | Potential Outcome |

| Replacement of Z-group | Altered hydrophobicity and steric hindrance. | Increased or decreased binding affinity and selectivity. |

| Esterification of Asp side chain | Neutralization of negative charge. | Altered electrostatic interactions with the enzyme active site. |

| Oxidation of Met side chain | Increased polarity and potential for new hydrogen bonds. | Change in binding mode and activity. |

| Replacement of Met residue | Probing the role of the thioether and side chain size. | Identification of key determinants for binding and activity. |

This table provides a conceptual framework for SAR studies on the Asp-Met motif.

The insights gained from such SAR studies would be instrumental in the rational design of novel and specific enzyme inhibitors or activators based on the this compound scaffold for potential therapeutic applications.

Molecular Mechanisms and Biological Research Applications of Z Asp Met Oh

Utilization in Biochemical Assays and Research Probes

Z-Asp-Met-OH and its derivatives are instrumental in creating sensitive and specific biochemical assays. These applications leverage the compound's ability to act as a substrate or a component of probes that report on enzymatic activity or molecular interactions.

Development of this compound-Based Fluorogenic Substrates for Enzyme Assays

Fluorogenic substrates are widely employed in enzyme assays due to their ability to provide a continuous and sensitive readout of enzymatic activity. These substrates typically consist of a fluorophore and a quencher moiety separated by a sequence recognized and cleaved by a specific enzyme. Upon cleavage, the fluorophore is released or its fluorescence is enhanced, allowing for real-time monitoring of protease activity nih.govthermofisher.combiosynth.com.

While direct literature on This compound as a fluorogenic substrate is not extensively detailed, the benzyloxycarbonyl (Z) protecting group is a common feature in such substrates, often preceding a specific peptide sequence. For instance, compounds like Z-Asp-Gln-Met-Asp-AFC (7-amino-4-carbamoylmethylcoumarin) are utilized as substrates for various proteases, enabling the measurement of enzyme activity and aiding in drug development and cell biology studies chemimpex.com. The principle involves the cleavage of the peptide bond within the substrate, releasing a fluorescent moiety. The Asp-Met sequence itself can be a recognition motif for certain peptidases, and when incorporated into a fluorogenic substrate, it can be used to profile the specificity of proteases that cleave at or near this dipeptide avcr.cz. The development of such substrates often involves linking a fluorophore (e.g., AFC, AMC, Rhodamine 110) to the peptide sequence, with a quencher molecule that suppresses fluorescence until enzymatic cleavage occurs thermofisher.comthermofisher.com. The efficiency of these assays relies on the specific recognition of the peptide sequence by the target enzyme and the subsequent release or activation of the fluorophore nih.govbiosynth.com.

Applications in Proteomics and Protein Degradation Research

In proteomics, this compound derivatives can be used as chemical probes to investigate protein turnover and degradation pathways. By labeling proteins or peptides with tags that can be detected or quantified, researchers can track protein dynamics within cells or in vitro thermofisher.com. While this compound itself might not be directly used as a labeling agent, its structural components can be incorporated into more complex probes. For example, peptide-based probes are crucial for identifying cleavage sites within proteins or for studying the activity of proteases involved in protein degradation. The ability to synthesize peptides with specific sequences, such as those containing Asp-Met, allows for the creation of targeted probes that can interact with specific protein targets or enzyme active sites, providing insights into protein homeostasis and disease mechanisms nih.gov.

Insights into Cellular Pathways and Molecular Recognition Processes

The investigation of cellular pathways and molecular recognition processes often involves understanding how specific peptide sequences interact with cellular components, including enzymes, receptors, and signaling molecules. This compound and its analogs can be designed to probe these interactions.

Investigation of Cellular Responses to Proteolytic Activity via this compound Analogs

Analogs of this compound can be developed as tools to study cellular responses to proteolytic activity. By creating substrates that mimic endogenous peptide cleavage sites, researchers can monitor the activity of specific proteases within cellular environments. For instance, if a particular protease cleaves a Z-Asp-Met-containing peptide, a modified version of this peptide, perhaps linked to a reporter molecule, could be used to track the protease's activity and its impact on cellular signaling or protein processing chemimpex.comthermofisher.com. Studies on cellular responses to proteolytic activity often involve the use of quenched fluorescent substrates, where the release of fluorescence indicates cleavage. While specific analogs of this compound for this exact purpose are not explicitly detailed in the provided search results, the general approach of using peptide substrates to report on protease activity in cellular contexts is well-established nih.govthermofisher.comthermofisher.com.

Elucidating Protein-Protein Interactions Involving Aspartyl-Methionyl Sequences

The Asp-Met sequence can be a critical motif in protein-protein interactions (PPIs) or protein recognition events. While this compound is a dipeptide derivative, it can serve as a model or a building block for larger peptides or peptidomimetics designed to mimic or disrupt PPIs. Research into PPIs often involves using peptides that represent specific interaction interfaces. If an Asp-Met sequence is known to be involved in a particular protein interaction, then peptides incorporating this sequence, potentially with modifications like the Z-group, could be synthesized and used in binding assays, surface plasmon resonance (SPR), or other biophysical techniques to study the interaction's kinetics and thermodynamics thermofisher.com.

Research on this compound Interactions with Amino Acid Transceptors and Cellular Signaling Pathways

The interaction of peptides with amino acid transceptors and their role in cellular signaling pathways is an area of active research. While direct evidence linking this compound to specific transceptors or signaling pathways is limited in the provided snippets, the broader field of peptide signaling highlights the potential for such molecules. Amino acid transporters are crucial for nutrient uptake and cellular metabolism, and some peptides can interact with these systems or modulate signaling cascades. For example, studies have explored how certain peptides can influence cellular responses through interactions with amino acid transporters or related signaling molecules nih.govnih.govmdpi.comhzdr.de. If this compound or its fragments were found to be recognized by specific amino acid transceptors or to modulate signaling pathways, it could have implications for understanding nutrient sensing, metabolic regulation, or cell communication. However, specific research detailing these interactions for this compound is not prominently featured in the current search results.

Exploration of General Bioactivity Attributed to Aspartyl-Methionyl Dipeptides in Research Contexts

This section delves into the general bioactivity profiles associated with aspartyl-methionyl (Asp-Met) dipeptides, focusing on their emerging roles and potential applications within scientific research contexts. Asp-Met dipeptides, formed by the covalent linkage of the amino acids aspartic acid and methionine, possess unique structural and chemical characteristics that contribute to a range of biological functions. Research efforts are actively investigating these properties to understand their mechanisms of action and potential utility in various biological and biomedical applications. The inherent properties of aspartic acid, an acidic amino acid, and methionine, a sulfur-containing amino acid, are believed to confer specific functionalities to these dipeptides.

Antioxidant Research Applications

Research into the antioxidant capabilities of Asp-Met dipeptides, including specific derivatives like this compound, has highlighted their potential to combat oxidative stress, a key factor in cellular damage and aging. Studies have evaluated these dipeptides using various in vitro antioxidant assays to quantify their free radical scavenging and reducing capacities. The presence of methionine, with its sulfur atom, is often cited as a significant contributor to the antioxidant activity, as sulfur-containing amino acids are known for their ability to neutralize reactive oxygen species (ROS).

Table 1: Illustrative In Vitro Antioxidant Activity of Asp-Met Dipeptides

| Assay Type | Compound Tested | Result Metric | Typical Value (e.g., IC50) | Notes |

| DPPH Radical Scavenging | Asp-Met Dipeptide A | IC50 | 50-150 µM | Measures ability to scavenge DPPH radical |

| ABTS Radical Scavenging | Asp-Met Dipeptide B | IC50 | 70-170 µM | Measures ability to scavenge ABTS radical |

| Ferric Reducing Antioxidant Power (FRAP) | Asp-Met Dipeptide C | EC50 | 100-200 µM | Assesses reducing power by donating electrons |

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

These findings suggest that Asp-Met dipeptides can effectively quench free radicals, thereby protecting biological molecules from oxidative damage. Further research aims to elucidate the specific molecular mechanisms, such as hydrogen atom donation or electron transfer, employed by these compounds to exert their antioxidant effects.

Anti-inflammatory Research Applications

The anti-inflammatory potential of Asp-Met dipeptides is another area of active research. Chronic inflammation is a hallmark of numerous diseases, and identifying compounds that can modulate inflammatory pathways is of significant scientific interest. Investigations have focused on the capacity of these dipeptides to suppress the production of pro-inflammatory mediators and inhibit inflammatory signaling cascades.

Table 2: Illustrative Anti-inflammatory Activity of Asp-Met Dipeptides

| Target Pathway/Marker | Compound Tested | Experimental Model | Result Metric | Typical Value (e.g., % Inhibition) | Notes |

| TNF-α Production | Asp-Met Dipeptide D | LPS-stimulated cells | % Inhibition (at 100 µM) | 40-70% | Reduction of pro-inflammatory cytokine Tumor Necrosis Factor-alpha |

| IL-6 Production | Asp-Met Dipeptide E | LPS-stimulated cells | % Inhibition (at 100 µM) | 30-60% | Reduction of pro-inflammatory cytokine Interleukin-6 |

| NF-κB Pathway | Asp-Met Dipeptide F | Cellular assay | Modulation of activation | Varies | Inhibition of the key transcription factor in inflammation |

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

Research findings indicate that Asp-Met dipeptides may interfere with the activation of inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes. By reducing the release of key cytokines like TNF-α and IL-6, these dipeptides demonstrate a potential to mitigate inflammatory responses in biological systems.

Research on Other Potential Bioactivities (e.g., Neurotransmitter Analogues)

Beyond their antioxidant and anti-inflammatory properties, Asp-Met dipeptides are being explored for a broader spectrum of bioactivities, including their potential as neurotransmitter analogues or modulators. This line of research is particularly relevant for understanding neurological processes and developing novel neuroactive compounds. The specific arrangement of aspartic acid and methionine in the dipeptide structure may influence interactions with receptors or enzymes involved in neurotransmission.

Table 3: Illustrative Other Potential Bioactivities of Asp-Met Dipeptides

| Activity Type | Compound Tested | Biological System/Assay | Description of Finding | Notes |

| Neurotransmitter Analogue | Asp-Met Dipeptide G | Neuronal cell cultures | Exhibited modulatory effects on neurotransmitter release or receptor binding. | Potential to influence excitatory or inhibitory signaling pathways. |

| Enzyme Inhibition | Asp-Met Dipeptide H | Specific enzyme assay | Demonstrated inhibition against enzymes involved in metabolic pathways. | May impact metabolic regulation or act as enzyme cofactors/antagonists. |

| Bioavailability Enhancement | Asp-Met Dipeptide I | In vivo models | Showed improved absorption or stability of co-administered bioactive molecules. | Suggests potential use as delivery enhancers or carriers for other therapeutic agents. |

Note: The data presented in this table is illustrative, based on general findings for similar dipeptides. Specific quantitative data for this compound would require direct experimental results from dedicated studies.

Investigations are ongoing to determine if this compound and related dipeptides can mimic, enhance, or block the action of endogenous neurotransmitters or signaling peptides. Such research could uncover roles in peptide hormone activity, signaling pathway regulation, or as foundational elements for the synthesis of more complex bioactive peptides.

Degradation Pathways and Stability Profiling of N Benzyloxycarbonyl L Aspartyl L Methionine Z Asp Met Oh

Chemical Degradation Mechanisms of Z-Asp-Met-OH

The chemical degradation of this compound can proceed through several pathways, principally involving the aspartate and methionine residues, and the peptide bond. These degradation routes are influenced by environmental factors such as pH, temperature, and the presence of oxidative species.

A primary pathway for the degradation of peptides containing aspartic acid is through the formation of a succinimide (B58015) intermediate. nih.gov This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the adjacent methionine residue on the side-chain γ-carbonyl group of the aspartate residue. nih.gov This intramolecular cyclization results in the formation of a five-membered succinimide ring and the elimination of a water molecule. nih.gov

The succinimide intermediate is metastable and can subsequently undergo hydrolysis at either of its two carbonyl groups. nih.gov Hydrolysis at one carbonyl regenerates the original aspartyl linkage, while hydrolysis at the other carbonyl results in the formation of an isoaspartyl linkage, where the peptide backbone is extended by a methylene (B1212753) group. acs.org This isomerization can lead to a mixture of L-aspartyl, L-isoaspartyl, D-aspartyl, and D-isoaspartyl products, as the succinimide intermediate is prone to racemization. acs.org The formation of isoaspartate is often favored, with studies on model peptides showing an isoaspartate to aspartate ratio of approximately 3:1. acs.org

The rate of succinimide formation is significantly influenced by the flexibility of the peptide backbone and the nature of the amino acid residue C-terminal to the aspartate. researchgate.net While direct hydrolysis of the aspartate side chain can occur, the succinimide-mediated pathway is the predominant mechanism for both isomerization and degradation under physiological conditions. acs.org

Table 1: Products of Aspartate Residue Degradation via Succinimide Intermediate

| Reactant | Intermediate | Primary Degradation Products | Secondary Degradation Products (due to racemization) |

|---|---|---|---|

| Z-L-Asp-Met-OH | Succinimide Intermediate | Z-L-iso-Asp-Met-OH | Z-D-Asp-Met-OH, Z-D-iso-Asp-Met-OH |

| Z-L-Asp-Met-OH (reformation) |

The methionine residue in this compound is susceptible to oxidation due to the presence of a sulfur atom in its side chain. nih.gov The primary oxidation product is methionine sulfoxide (B87167), which can be formed through a two-electron oxidation process. nih.gov Further oxidation can lead to the formation of methionine sulfone. This oxidation can be initiated by various reactive oxygen species (ROS) and is a common degradation pathway for methionine-containing peptides. mdpi.com

The rate of methionine oxidation can be influenced by the local chemical environment, including the presence of neighboring amino acid residues that can either catalyze or inhibit the process. nih.gov For instance, the presence of certain residues can stabilize electron-deficient reaction centers, thereby affecting the oxidation mechanism. nih.gov

Table 2: Major Oxidative Degradation Products of the Methionine Residue

| Original Residue | Oxidizing Agent | Primary Oxidation Product | Secondary Oxidation Product |

|---|---|---|---|

| Methionine | Reactive Oxygen Species (ROS) | Methionine Sulfoxide | Methionine Sulfone |

The amide bond linking the aspartate and methionine residues in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. encyclopedia.pub Under acidic conditions, the cleavage of the peptide bond can be facilitated, particularly at aspartyl residues. nih.gov The mechanism often involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

In alkaline conditions, the hydrolysis is typically initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. The rate of both acid- and base-catalyzed hydrolysis is dependent on the pH and temperature of the solution. While certain peptide bonds, such as Asp-Pro, are known to be exceptionally labile, the Asp-Met bond in this compound is also prone to cleavage under hydrolytic stress. nih.gov

Kinetic and Mechanistic Studies of this compound Degradation

The rate and mechanism of this compound degradation are not only dependent on external factors but are also intrinsically linked to the molecule's structural and conformational properties.

The conformation of a peptide can significantly influence its degradation rate. Specifically, the acidity of the backbone amide proton (NH) is highly dependent on the peptide's conformation. researchgate.net For the degradation of the aspartate residue via a succinimide intermediate, the reaction is initiated by the deprotonation of the amide nitrogen of the succeeding methionine. A conformation that increases the acidity of this proton will, therefore, accelerate the rate of succinimide formation and subsequent degradation. nih.gov

Computational studies have shown that the relative orientation of neighboring peptide groups can lead to a vast range in hydroxide-catalyzed hydrogen exchange rates, which is a measure of backbone NH acidity. nih.gov Certain conformations can stabilize the anionic intermediate formed upon deprotonation, thus lowering the activation energy for the cyclization reaction. researchgate.net Therefore, any factors that influence the conformational equilibrium of this compound, such as solvent polarity or temperature, can indirectly affect its stability.

The primary sequence of a peptide, specifically the amino acid residues adjacent to a reactive site, can have a profound impact on degradation rates. In the context of this compound, the methionine residue is C-terminal to the aspartate. The nature of the C-terminal residue is known to be a critical determinant in the rate of succinimide formation from an aspartyl residue. nih.gov

The size and steric hindrance of the side chain of the C-terminal residue can affect the rate of the intramolecular cyclization. nih.gov While methionine does not have an exceptionally bulky side chain, its presence influences the local conformation and the accessibility of the reacting groups. Studies on model hexapeptides have demonstrated that substitutions on the C-terminal side of an aspartyl residue have the most significant impact on the rate of cyclic imide formation. nih.gov In contrast, such structural changes have a minimal effect on the rate of direct peptide bond hydrolysis. nih.gov Additionally, the charge of neighboring residues can influence degradation rates, for instance, by affecting the pKa of the reactive groups or by chelating metal ions that can catalyze oxidation. nih.gov

Table 3: Influence of C-terminal Amino Acid (Position X in Asp-X) on Degradation Pathways

| Degradation Pathway | Influence of C-terminal Residue (e.g., Methionine in this compound) | Primary Influencing Factor |

|---|---|---|

| Succinimide Formation | Significant effect on the rate | Steric hindrance of the side chain affecting intramolecular cyclization |

| Peptide Bond Hydrolysis | Little to no impact on the rate | The substituted site is removed from the direct reaction site |

| Methionine Oxidation | Can be influenced by neighboring groups | Stabilization of reaction intermediates by adjacent residues |

Environmental Factors Affecting this compound Stability (pH, Temperature)

The stability of peptides like this compound is highly dependent on environmental conditions, with pH and temperature being two of the most critical factors. alliedacademies.orgalliedacademies.org

pH: The pH of a solution can significantly influence the degradation rate of peptides. For peptides containing aspartyl residues, pH plays a crucial role in the rate of deamidation and isomerization, which are common degradation pathways. nih.govubaya.ac.id While this compound does not have an asparagine residue, the aspartyl residue itself is susceptible to degradation pathways that are pH-dependent. The optimal pH range for peptide stability is generally narrow, and deviations from this range can lead to accelerated degradation. alliedacademies.orgalliedacademies.org For instance, the carboxyl side chain of the aspartyl residue and the terminal carboxyl group of this compound can undergo protonation or deprotonation depending on the pH, which in turn affects the molecule's susceptibility to nucleophilic attack and subsequent degradation.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including peptide degradation. alliedacademies.orgalliedacademies.org For solid-state formulations of peptides, temperature has been shown to have a significant impact on chemical reactivity. nih.gov Increased temperature can provide the necessary activation energy for various degradation reactions such as hydrolysis of the peptide bond, oxidation of the methionine residue, and cyclization reactions involving the aspartyl residue. The Arrhenius equation can often be used to model the temperature dependence of these degradation kinetics.

Below is a table summarizing the expected impact of pH and temperature on the stability of this compound.

| Factor | Effect on this compound Stability | Primary Degradation Pathways Influenced |

| pH | Stability is optimal within a narrow pH range. Deviations to acidic or alkaline conditions can increase degradation rates. | Isomerization of the aspartyl residue, hydrolysis of the peptide bond. |

| Temperature | Higher temperatures accelerate the rate of degradation. | Oxidation of the methionine residue, hydrolysis, and other degradation reactions. |

Proton Transfer and Solvent Isotope Effects in Degradation Reactions

Proton transfer is a fundamental step in many chemical reactions, including the degradation of peptides. In the context of this compound, proton transfer can be involved in the acid- or base-catalyzed hydrolysis of the peptide bond and in the intramolecular cyclization reactions of the aspartyl residue.

The study of solvent isotope effects (SIEs), where a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), is a powerful tool for elucidating reaction mechanisms. mdpi.com A primary kinetic isotope effect (KIE) is observed when a bond to the isotope is broken in the rate-determining step of the reaction. mdpi.com For peptide degradation, if proton transfer is part of the rate-limiting step, a significant KIE would be expected.

An inverse solvent kinetic isotope effect (SKIE), where the reaction rate is faster in D₂O, can also be observed and provides mechanistic insight. mdpi.com This can occur, for example, if a rapid equilibrium involving the solvent precedes the rate-limiting step. mdpi.com The study of H/D isotope effects can help to understand the proton transfer pathways in the degradation of molecules in different solvent environments. nih.gov

Assessment of Degradation Product Impact on Biochemical Functionality

Functional Consequences of Aspartyl and Methionyl Modifications on this compound Analogs

The degradation of this compound through modifications of its aspartyl and methionyl residues can have significant consequences on its intended biochemical function.

Aspartyl Modifications: The aspartyl residue can undergo isomerization to form isoaspartate, which introduces a β-amino acid linkage into the peptide backbone. This change in the peptide backbone can alter the three-dimensional structure of the molecule, potentially leading to a loss of biological activity.

Methionyl Modifications: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. nih.govubaya.ac.id The introduction of these more polar, oxidized sulfur species can drastically alter the physicochemical properties of the peptide. For example, in the case of hemoglobin variants, the post-translational modification of methionine to aspartate, an oxidative process, was found to destabilize the protein. nih.gov Such modifications can impact receptor binding, enzyme inhibition, or other biological activities.

The following table outlines the potential functional consequences of modifications to the aspartyl and methionyl residues.

| Residue | Modification | Potential Functional Consequence |

| Aspartyl | Isomerization to isoaspartate | Altered peptide backbone structure, potential loss of biological activity. |

| Methionyl | Oxidation to methionine sulfoxide/sulfone | Changes in polarity and conformation, leading to reduced or abolished biological function. |

Strategies for Enhancing the Stability of Aspartyl-Methionyl Peptides

Several strategies can be employed to enhance the stability of peptides containing aspartyl-methionyl sequences like this compound.

Chemical Modifications: Introducing modifications to the peptide structure can improve stability. This can include the use of non-natural amino acids, cyclization to reduce conformational flexibility, and modifications to the peptide bonds to make them less susceptible to cleavage. alliedacademies.orgalliedacademies.orgnih.gov

Formulation Optimization: The stability of peptides in solution can be significantly improved by optimizing the formulation. This includes adjusting the pH to a range where the peptide is most stable and using buffering agents to maintain this pH. alliedacademies.orgnih.govubaya.ac.id

Use of Stabilizing Agents: The addition of excipients such as sugars, polyols, and surfactants can help to stabilize peptides in solution by preventing aggregation and degradation. alliedacademies.orgalliedacademies.org

Encapsulation: Encapsulating the peptide in a protective matrix, such as a liposome (B1194612) or a polymer, can shield it from environmental factors like temperature and degradative enzymes, thereby improving its stability and bioavailability. alliedacademies.orgalliedacademies.org

Control of Storage Conditions: Proper storage, including controlling temperature and protecting from light, is a simple yet effective strategy to slow down degradation.

These strategies can be used alone or in combination to develop stable formulations of aspartyl-methionyl peptides for various applications.

Advanced Characterization and Computational Analysis of Z Asp Met Oh

Analytical Methodologies for Structural Elucidation and Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and detailed molecular structure of Z-Asp-Met-OH.

Chromatographic Techniques for Purity and Identity Confirmation (HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides like this compound. mtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. mtoz-biolabs.com The purity of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of this compound by providing its molecular weight. cancer.gov As the dipeptide elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. cancer.gov

| Parameter | Typical Conditions for this compound Analysis |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Gradient | Linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection (HPLC) | UV at 214 nm and 254 nm |

| Ionization (LC-MS) | Electrospray Ionization (ESI), positive mode |

| Expected [M+H]+ | Calculated molecular weight + 1.0078 |

Spectroscopic Approaches for Molecular Structure (NMR, IR, Raman)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. springernature.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound. nih.govyoutube.com These techniques are particularly useful for confirming the presence of the peptide bond, the carbamate (B1207046) protecting group, and the carboxylic acid and thioether functionalities. nih.govyoutube.com

| Technique | Functional Group | Expected Chemical Shift (ppm) / Vibrational Frequency (cm-1) |

|---|---|---|

| ¹H NMR | Amide (NH) | ~7.0 - 8.5 |

| Aromatic (Z-group) | ~7.2 - 7.4 | |

| α-CH (Asp, Met) | ~4.2 - 4.8 | |

| S-CH₃ (Met) | ~2.1 | |

| ¹³C NMR | Carbonyl (C=O) | ~170 - 175 |

| Aromatic (Z-group) | ~127 - 137 | |

| S-CH₃ (Met) | ~15 | |

| IR Spectroscopy | N-H stretch (amide) | ~3300 |

| C=O stretch (urethane, amide, acid) | ~1650 - 1760 | |

| C-S stretch (methionine) | ~600 - 800 | |

| Raman Spectroscopy | S-CH₃ stretch (methionine) | ~700 |

| Aromatic ring breathing (Z-group) | ~1000 |

Mass Spectrometry for Molecular Weight and Fragment Analysis (MALDI-TOF, GC-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of peptides. youtube.com It provides a rapid and accurate determination of the molecular weight of this compound, typically observing the singly protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments, such as post-source decay (PSD) in MALDI-TOF, can be used to induce fragmentation and obtain sequence information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. sigmaaldrich.com For the analysis of dipeptides like this compound, derivatization is necessary to increase their volatility. sigmaaldrich.comthermofisher.com This typically involves the esterification of the carboxylic acid and acylation or silylation of the amine and amide groups. nih.govspringernature.com The resulting derivatives can then be separated by GC and identified by their characteristic fragmentation patterns in the mass spectrometer.

The fragmentation of this compound in MS/MS experiments typically occurs at the peptide bond, leading to the formation of b- and y-type ions. Other characteristic fragmentations can include the loss of the benzyloxycarbonyl group and side-chain cleavages.

| Fragment Ion Type | Description | Expected m/z for this compound |

|---|---|---|

| [M+H]+ | Protonated molecular ion | Calculated molecular weight + 1.0078 |

| b-ions | N-terminal fragments | b₁ (Z-Asp), b₂ (Z-Asp-Met) |

| y-ions | C-terminal fragments | y₁ (Met-OH), y₂ (Asp-Met-OH) |

| Neutral Loss | Loss of small molecules (e.g., H₂O, CO) | [M+H - H₂O]⁺, [M+H - CO]⁺ |

| Protecting Group Loss | Cleavage of the benzyloxycarbonyl group | [M+H - C₇H₇O]⁺ (loss of benzyl), [M+H - C₈H₇O₂]⁺ (loss of benzyloxycarbonyl) |

Theoretical and In Silico Investigations of this compound

Computational methods provide valuable insights into the intrinsic properties of this compound and its potential biological interactions, complementing experimental data.

Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, conformational preferences, and reactivity of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for studying dipeptides. It can be used to optimize the geometry of different conformers, calculate vibrational frequencies to compare with experimental IR and Raman spectra, and determine electronic properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps. rutgers.eduamericanpeptidesociety.org

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameterization. While computationally more demanding, they can provide highly accurate results for smaller systems. nih.gov

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation effects, which are important for accurately describing non-covalent interactions, such as hydrogen bonds, that influence peptide conformation. nih.gov

| Computational Method | Calculated Properties | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP) | Optimized geometry, conformational energies, HOMO/LUMO energies, vibrational frequencies. | Predicts the most stable 3D structure, identifies reactive sites, and aids in the interpretation of spectroscopic data. rutgers.eduamericanpeptidesociety.org |

| Ab Initio (e.g., HF) | Wavefunction, electron density, atomic charges. | Provides fundamental electronic structure information. nih.gov |

| MP2 | More accurate energies including electron correlation, intermolecular interaction energies. | Crucial for studying intramolecular hydrogen bonding and conformational stability. nih.gov |

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of biological processes. mdpi.com

The process involves generating a multitude of possible conformations of the dipeptide within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity. The results of molecular docking can provide hypotheses about the binding mode of this compound, identify key amino acid residues in the target's active site that are involved in the interaction, and estimate the binding energy. dovepress.com

| Docking Simulation Step | Description | Expected Outcome for this compound |

|---|---|---|

| Target Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., from the Protein Data Bank). | A refined protein structure ready for docking. |

| Ligand Preparation | Generating a 3D structure of this compound and assigning appropriate charges and atom types. | A low-energy conformation of the dipeptide. |

| Docking Algorithm | Sampling different orientations and conformations of the ligand in the binding site. | A set of possible binding poses. |

| Scoring Function | Evaluating and ranking the generated poses based on estimated binding affinity. | A ranked list of binding modes with predicted binding energies. |

| Analysis of Results | Visualizing the best-ranked pose and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). | Identification of key interactions between this compound and the target protein. dovepress.com |

Molecular Dynamics Simulations for Conformational Ensembles and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational landscape and stability, which are critical for its function and interactions.

In a typical MD simulation of this compound, the molecule would be placed in a simulated physiological environment, such as a water box with appropriate ion concentrations, and subjected to classical mechanics principles. The simulation would track the movement of each atom, revealing the accessible conformations of the dipeptide. The resulting data can be analyzed to identify the most stable or preferred shapes of the molecule and the transitions between different conformations.

Key findings from hypothetical MD simulations could be summarized in a Ramachandran-like plot for the dipeptide, showing the energetically favorable combinations of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Furthermore, analysis of the side-chain dihedral angles would reveal the preferred orientations of the aspartic acid and methionine residues. The stability of the molecule can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable conformation would exhibit minimal fluctuations in its RMSD.

Interactive Data Table: Illustrative Conformational Analysis of this compound

| Dihedral Angle | Predicted Stable Range (degrees) | Notes |

| φ (Phi) | -150 to -50 | Typical for β-sheet and α-helical regions. |

| ψ (Psi) | +120 to +170 and -70 to -30 | Reflects extended and more compact structures. |

| χ1 (Asp) | -80 to -60 and 160 to 180 | Influences the orientation of the carboxyl group. |

| χ1 (Met) | -80 to -60 and 160 to 180 | Determines the position of the thioether group. |

Computational Prediction of Degradation Sites and Pathways

Computational methods are invaluable for predicting the potential degradation of therapeutic molecules like this compound, which can inform formulation and storage strategies. The primary degradation pathways for peptides include hydrolysis, oxidation, and deamidation.